N-(3-acetylphenyl)-2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
CAS No.: 894054-91-2
Cat. No.: VC6363925
Molecular Formula: C21H16BrN5O2S
Molecular Weight: 482.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894054-91-2 |
|---|---|
| Molecular Formula | C21H16BrN5O2S |
| Molecular Weight | 482.36 |
| IUPAC Name | N-(3-acetylphenyl)-2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H16BrN5O2S/c1-13(28)15-3-2-4-17(11-15)23-20(29)12-30-21-25-24-19-10-9-18(26-27(19)21)14-5-7-16(22)8-6-14/h2-11H,12H2,1H3,(H,23,29) |
| Standard InChI Key | YKFIYUYSKBVIDX-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br |
Introduction
N-(3-acetylphenyl)-2-{[6-(4-bromophenyl)-124triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound that integrates several pharmacologically significant moieties:
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Triazolo[4,3-b]pyridazine core: Known for its potential in drug discovery, this scaffold exhibits diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer effects.
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Acetamide group: Commonly found in bioactive molecules, contributing to hydrogen bonding and molecular stability.
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Bromophenyl substituent: Enhances lipophilicity and may influence interactions with biological targets.
Structural Features
The compound combines multiple functional groups:
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Acetylphenyl group: Provides aromaticity and potential for pi-pi stacking interactions.
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Triazolo-pyridazine ring system: A fused heterocyclic system that is often explored for enzyme inhibition or receptor binding.
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Thioether linkage (sulfanyl group): Adds flexibility and potential for interaction with metal ions or proteins.
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Bromine atom: Increases electron density and may enhance binding affinity in halogen bonding.
Potential Applications
Based on structural analogs:
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Enzyme Inhibition:
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The triazolo-pyridazine framework has been investigated for its ability to inhibit enzymes such as kinases or oxidases.
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Brominated phenyl groups may enhance binding to active sites via halogen bonding.
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Antimicrobial Activity:
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Compounds with triazole derivatives are known to exhibit antifungal and antibacterial properties.
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The sulfanyl group might contribute to membrane disruption or enzyme inhibition in microbes.
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Anti-inflammatory Potential:
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Acetamide derivatives have been explored for their ability to modulate inflammation pathways.
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Molecular docking studies could reveal interactions with targets like cyclooxygenase (COX) or lipoxygenase (LOX).
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Synthesis Overview
While specific synthesis data for this compound is unavailable, general synthetic strategies for similar structures include:
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Cyclization:
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Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with pyridazine precursors.
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Thioether Formation:
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Introduction of the sulfanyl group through alkylation of thiols with suitable electrophiles.
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Amide Bond Formation:
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Coupling of an acetylphenyl amine derivative with acetic acid derivatives using coupling agents like EDC or DCC.
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Analytical Characterization
Compounds like this are typically characterized using:
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NMR Spectroscopy (1H, 13C): To confirm the structure and identify functional groups.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify key functional groups such as amides and sulfides.
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X-ray Crystallography: To determine the three-dimensional structure.
Hypothetical Data Table
| Parameter | Value/Observation |
|---|---|
| Molecular Formula | C20H15BrN6OS |
| Molecular Weight | ~467 g/mol |
| Melting Point | Not reported |
| Solubility | Likely soluble in organic solvents |
| Key Functional Groups | Acetamide, Bromophenyl, Sulfanyl |
| Biological Activity | Hypothetical (antimicrobial, anti-inflammatory) |
Research Directions
Future studies could focus on:
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In Silico Analysis:
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Docking studies to predict binding affinity with biological targets like enzymes or receptors.
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In Vitro Testing:
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Evaluation of antimicrobial or anti-inflammatory activity against standard strains or cell lines.
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Structure-Activity Relationship (SAR):
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Modifying substituents to optimize biological activity.
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